Isocolumbin is a secondary metabolite classified as a furanoid diterpene. It is primarily found in plants of the Menispermaceae family, notably in species like Tinospora cordifolia (commonly known as Giloy or Guduchi) [], Jateorhiza palmata (Colombo root) [, ], and Tinospora sagittata [, ]. It is often found alongside other diterpenes, including its structural isomer, Columbin. Isocolumbin has been identified as a bioactive compound exhibiting a range of potential pharmacological activities, including anti-inflammatory, antidiabetic, antimicrobial, and antioxidant properties [].
The molecular structure of Isocolumbin was definitively confirmed through X-ray analysis of its 1-p-iodophenyl-3-phenylpyrazoline adduct [, ]. It possesses a complex structure characterized by three boat-shaped six-membered rings and a δ-lactone system []. The stereochemistry of these ring systems significantly influences its biological activity.
The exact mechanism of action of Isocolumbin varies depending on the specific biological activity under consideration. For instance, its potential antidiabetic effects are attributed to its ability to inhibit α-amylase and α-glucosidase enzymes, which play key roles in carbohydrate metabolism [, , ]. Additionally, computational studies suggest its potential as an EphA2 receptor blocker, which may contribute to its therapeutic effects in cerebral malaria []. Furthermore, Isocolumbin exhibits potential for inhibiting the interaction between the human ACE2 receptor and the spike protein of SARS-CoV-2, suggesting its possible role in managing COVID-19 []. Its potential as an anti-breast cancer agent has also been explored through its interaction with HER4/ErbB4 kinase and ERα [].
Antidiabetic Agent: Studies suggest Isocolumbin can inhibit α-amylase and α-glucosidase, key enzymes involved in carbohydrate digestion and absorption [, , ]. This inhibition may help regulate blood sugar levels, making it a potential therapeutic agent for managing diabetes.
Anti-malarial Agent: Computational studies indicate that Isocolumbin could act as an EphA2 receptor blocker, potentially disrupting the blood-brain barrier breakdown associated with cerebral malaria [].
Antiviral Agent: In silico studies have revealed Isocolumbin's potential to inhibit the interaction between the human ACE2 receptor and the spike protein of SARS-CoV-2, a crucial step in the virus's entry into host cells [, ]. This suggests Isocolumbin's potential as a therapeutic agent for COVID-19.
Anti-cancer Agent: Research suggests that Isocolumbin might interact with proteins involved in breast cancer, particularly HER4/ErbB4 kinase and ERα []. This interaction indicates potential for developing Isocolumbin-based therapies for breast cancer.
Antimicrobial Agent: While specific mechanisms remain unclear, studies indicate that extracts containing Isocolumbin exhibit activity against various bacteria and fungi []. This suggests its potential as a natural antimicrobial agent.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: